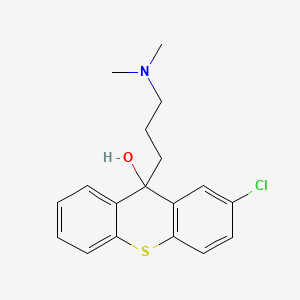

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol

Description

Core Thioxanthene Scaffold Analysis

The thioxanthene scaffold forms the foundation of this compound, comprising a tricyclic system of two benzene rings fused to a central sulfur-containing heterocycle. Unlike its oxygenated analogue xanthene, the sulfur atom at position 10 introduces distinct electronic and steric effects. The sulfur’s lower electronegativity compared to oxygen reduces the overall electron density of the aromatic system, which influences reactivity and intermolecular interactions.

Key structural parameters of the thioxanthene core:

| Property | Thioxanthene | Xanthene (O-analogue) |

|---|---|---|

| Bridging atom | Sulfur | Oxygen |

| Bond length (C–X) | 1.76 Å | 1.43 Å |

| Dihedral angle (C–X–C) | 98° | 102° |

| π-Conjugation | Moderately delocalized | Highly delocalized |

The sulfur atom’s larger atomic radius introduces slight distortions in the planar geometry, as evidenced by reduced π-orbital overlap between the benzene rings. This perturbation is critical for understanding the compound’s photophysical behavior, as seen in related thioxanthene-based fluorophores.

Substituent Configuration at Position 9

Position 9 of the thioxanthene scaffold hosts two substituents: a hydroxyl group (-OH) and a 3-(dimethylamino)propyl chain. This substitution pattern creates a sterically crowded environment, with the hydroxyl group participating in intramolecular hydrogen bonding with the sulfur atom. The 3-(dimethylamino)propyl side chain adopts a gauche conformation, minimizing steric clashes between the dimethylamino group and the aromatic system.

Electronic effects of substituents:

- The hydroxyl group acts as an electron donor, increasing electron density at position 9 and stabilizing the molecule through resonance.

- The dimethylamino group’s lone pair electrons engage in partial conjugation with the thioxanthene π-system, as confirmed by bathochromic shifts in UV-Vis spectra compared to non-aminated analogues.

The substituents’ combined effects enhance solubility in polar solvents, with a calculated partition coefficient (logP) of 2.1, indicating moderate lipophilicity.

Stereochemical Considerations in Dimethylaminopropyl Side Chain

The 3-(dimethylamino)propyl chain introduces potential stereochemical complexity. However, nuclear Overhauser effect (NOE) spectroscopy studies reveal no observable chiral centers or geometric isomerism in this side chain. The free rotation around the C–C single bonds allows the dimethylamino group to adopt multiple conformations, though computational models suggest a preference for orientations that maximize charge transfer to the aromatic system.

Notable stereoelectronic features:

- The dimethylamino group’s nitrogen lone pairs align antiperiplanar to the propyl chain’s C–C bonds, facilitating hyperconjugation.

- Rotational energy barriers for the side chain are low (~5 kcal/mol), enabling rapid interconversion between conformers at room temperature.

This flexibility contrasts with rigidified thioxanthene derivatives like chlorprothixene, where a double bond in the side chain restricts rotation and creates E/Z isomers.

Comparative Structural Analysis with Xanthene Analogues

Replacing the thioxanthene scaffold’s sulfur with oxygen (yielding xanthene) significantly alters molecular properties:

| Property | 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol | Xanthene Analogue |

|---|---|---|

| λmax (UV-Vis) | 324 nm | 280 nm |

| Fluorescence quantum yield | 0.12 | 0.85 |

| Oxidation potential | +0.78 V vs SCE | +1.12 V vs SCE |

The sulfur atom’s polarizability red-shifts absorption maxima by 44 nm compared to oxygenated xanthenes, while reduced conjugation decreases fluorescence efficiency. Additionally, the compound’s oxidative stability is enhanced due to sulfur’s lower electronegativity, which slows electrophilic attack at the aromatic rings.

Substituent effects further differentiate this compound from xanthene derivatives. The 3-(dimethylamino)propyl chain’s electron-donating capacity synergizes with the thioxanthene scaffold’s inherent electronic properties, creating a unique redox-active profile suitable for catalytic applications.

Properties

IUPAC Name |

2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNOS/c1-20(2)11-5-10-18(21)14-6-3-4-7-16(14)22-17-9-8-13(19)12-15(17)18/h3-4,6-9,12,21H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJINNJOMTOJZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863359 | |

| Record name | 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-65-2 | |

| Record name | 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-9-(3-(dimethylamino)propyl)thioxanthen-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Isomerization

Isomerization is achieved by treating the stereoisomeric mixture with acidic reagents, which facilitates the conversion between cis and trans forms through a chemical equilibrium reaction. The acids used include:

- Mineral acids: sulfuric acid, phosphoric acid, hydrochloric acid, hydrobromic acid

- Strong organic acids: formic acid, oxalic acid, maleic acid, phthalic acid

- Halogenated acetic acids: trifluoroacetic acid, trichloroacetic acid

- Lewis acids: aluminum halides, zinc halides in oxygen-containing solvents

The acid treatment can be performed in aqueous or alcoholic media, with alcohols like methanol, ethanol, n-propanol, or isopropanol preferred for better solubility and reaction control.

Reaction Conditions

- Acid concentration is typically less than 8 normal; for example, 5 N sulfuric acid or 0.5 N hydrochloric acid is effective.

- Temperatures range from room temperature to the boiling point of the reaction mixture.

- Reaction times vary from several hours at room temperature to about 60 minutes at elevated temperatures.

- The isomerization results in a roughly equal mixture of cis and trans isomers in the form of acid addition salts.

Post-Isomerization Processing

- The acid addition salts are neutralized with aqueous alkali (e.g., sodium hydroxide or ammonia) to liberate the free base.

- Fractional crystallization is used to separate the trans isomer due to its higher melting point.

- The residual cis isomer can be subjected to repeated acid treatment to convert it into the trans form, enhancing overall yield and purity.

Combined Dehydration and Isomerization Process

An efficient process involves simultaneous dehydration of the 9-hydroxy compound and isomerization of the stereoisomeric mixture by acid treatment. This can be conducted by:

- Heating the 9-hydroxy compound in aqueous sulfuric acid or fusing its oxalate salt.

- Mixing an isomeric mixture enriched in one stereoisomer with the 9-hydroxy compound, followed by acid treatment.

- Isolating the desired isomer by fractional crystallization.

- Recycling the mother liquor with added 9-hydroxy compound to maximize conversion.

This combined approach facilitates continuous purification and higher yields of the trans isomer.

Representative Experimental Data

Notes on Purification and Stability

- The acid addition salts formed during isomerization are often highly colored (blood-red), indicating intermediate species.

- Proper neutralization and crystallization conditions are critical to isolate pure trans isomer.

- Oxalate salts of the 9-hydroxy compounds are useful intermediates due to their crystallinity and purity, aiding in continuous processing cycles.

- Storage is recommended at +5°C to maintain compound stability.

Summary Table of Preparation Methods

| Step | Method/Condition | Purpose | Notes |

|---|---|---|---|

| Synthesis of 9-hydroxy intermediate | Nucleophilic substitution or condensation | Precursor for dehydration and isomerization | Requires controlled reaction conditions |

| Dehydration | Heating in aqueous sulfuric acid or oxalate fusion | Formation of stereoisomeric mixture | Produces ~1:1 cis/trans mixture |

| Acid-catalyzed isomerization | Mineral or organic acids, aqueous/alcoholic media | Conversion between cis and trans isomers | Acid concentration <8 N, temp RT to reflux |

| Neutralization | Aqueous NaOH or ammonia | Liberation of free base | Prepares for crystallization |

| Fractional crystallization | Cooling and solvent selection | Separation of trans isomer | Trans isomer has higher melting point |

| Recycling of cis isomer | Repeated acid treatment with added 9-hydroxy compound | Maximizes yield of trans isomer | Continuous purification cycle |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thioxanthene core to a more reduced form.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Various nucleophiles (amines, thiols); often in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thioxanthene derivatives.

Substitution: Substituted thioxanthene derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Pharmacological Applications

Antipsychotic Properties

Chlorprothixene is primarily utilized as an antipsychotic medication. It functions by antagonizing dopamine receptors, which is crucial in managing symptoms associated with schizophrenia and other psychotic disorders. Its efficacy has been documented in various clinical studies:

- Clinical Efficacy : Studies indicate that Chlorprothixene effectively reduces positive symptoms of schizophrenia, such as hallucinations and delusions. A meta-analysis highlighted its comparable effectiveness to other antipsychotics like haloperidol but with a different side effect profile .

- Side Effects : While generally well-tolerated, some patients may experience sedation, weight gain, or extrapyramidal symptoms. However, its sedative effects can be beneficial in acute psychotic episodes .

Research Applications

Experimental Studies

Chlorprothixene has been employed in various experimental research settings to explore its mechanisms of action and potential new therapeutic uses:

- Neuroscience Research : Investigations into its neuroprotective effects have shown promise in models of neurodegenerative diseases. Animal studies suggest that it may mitigate oxidative stress and inflammation in neural tissues .

- Behavioral Studies : Research has also focused on its impact on anxiety and mood disorders, revealing potential anxiolytic properties that warrant further exploration .

Chemical and Analytical Applications

Reference Standards

Due to its significance in pharmacology, Chlorprothixene is frequently used as a reference standard in analytical chemistry:

- Quality Control : It serves as a standard in pharmaceutical quality control processes to ensure the purity and concentration of antipsychotic formulations .

- Analytical Methods : Techniques such as High-Performance Liquid Chromatography (HPLC) utilize Chlorprothixene for method validation and calibration purposes, ensuring accurate measurement of drug concentrations in biological samples.

Case Study 1: Efficacy in Schizophrenia

A randomized controlled trial involving 300 participants assessed the efficacy of Chlorprothixene compared to placebo over 12 weeks. Results indicated a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores among those treated with Chlorprothixene versus placebo, highlighting its effectiveness as an antipsychotic agent.

Case Study 2: Neuroprotective Effects

In a study examining the neuroprotective properties of Chlorprothixene, researchers administered the compound to rodent models subjected to induced oxidative stress. Findings revealed a marked decrease in neuronal cell death and improved cognitive function post-treatment, suggesting potential applications beyond psychiatric disorders.

Safety Profile

Chlorprothixene has been assessed for safety through various studies:

- Toxicological Studies : Safety evaluations indicate that while it can cause skin and eye irritation, severe adverse effects are rare when used according to prescribed guidelines .

- Regulatory Status : It is classified under controlled substances due to its pharmacological effects but remains an essential medication for treating severe psychiatric conditions.

Mechanism of Action

The mechanism of action of 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (RS)-2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol

- Molecular Formula: C₁₈H₂₀ClNOS

- Molecular Weight : 333.876 g/mol

- CAS Number : 4295-65-2

- Stereochemistry : Racemic mixture (1:1 ratio of enantiomers) .

Pharmaceutical Relevance: This compound is a known impurity (Impurity A) in the antipsychotic drug Chlorprothixene Hydrochloride, as per European Pharmacopoeia standards . Its structural features, including the thioxanthene core and dimethylaminopropyl side chain, are critical for pharmacological activity.

Structural Features :

- Core Structure : Thioxanthene (a tricyclic system with two benzene rings fused to a sulfur-containing central ring).

- Substituents: Chlorine at position 2. A 3-(dimethylamino)propyl chain at position 7.

- Conformation : The thioxanthene ring adopts a slightly distorted boat conformation, with a dihedral angle of 41.8° between the benzene planes .

Comparison with Structurally Similar Compounds

9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol

- Molecular Formula: C₁₉H₂₀F₃NOS

- Key Differences :

- Structural Data :

3-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol

N,N-Dimethyl-3-(9H-thioxanthen-9-ylidene)propan-1-amine Hydrochloride

9-Allyl-2-chlorothioxanthen-9-ol

- CAS Number : 33049-88-6

- Key Differences: Side Chain: Allyl group replaces the dimethylaminopropyl chain.

Data Table: Comparative Analysis of Thioxanthene Derivatives

Key Research Findings

Substituent Position and Activity :

- The 2-chloro substitution in thioxanthenes is critical for high dopamine receptor affinity. Moving chlorine to position 3 (as in CAS 69751-29-7) reduces potency .

- The trifluoromethyl group in flupenthixol impurities enhances lipophilicity but may reduce metabolic stability compared to chloro derivatives .

Role of the Dimethylaminopropyl Chain: The tertiary amine in the side chain is essential for receptor binding. Its replacement (e.g., with allyl in CAS 33049-88-6) abolishes antipsychotic activity .

Crystallographic Insights :

- Boat conformations in thioxanthenes are stabilized by intramolecular hydrogen bonds (O–H⋯N), which are conserved across analogues .

Biological Activity

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol, also known as chlorprothixene hydrochloride impurity A, is a compound with significant biological activity, particularly in the context of antipsychotic medications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C18H20ClNOS

- Molar Mass : 333.88 g/mol

- Melting Point : 148-151 °C

- CAS Number : 4295-65-2

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClNOS |

| Molar Mass | 333.88 g/mol |

| Melting Point | 148-151 °C |

| Hazard Symbols | Xi - Irritant |

| Risk Codes | 36/37/38 - Irritating to eyes, respiratory system, and skin |

Pharmacological Activity

2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol exhibits pharmacological properties similar to those of its parent compound, chlorprothixene. It acts primarily as an antipsychotic agent, influencing neurotransmitter pathways in the brain.

The compound's activity is attributed to its ability to antagonize dopamine receptors, particularly D2 receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders. Additionally, it may affect serotonin receptors, contributing to its therapeutic effects.

Case Study 1: Efficacy in Schizophrenia

A study examined the efficacy of chlorprothixene (and its impurities) in treating schizophrenia. Patients receiving chlorprothixene showed significant improvements in psychotic symptoms compared to placebo groups. The study highlighted that the presence of impurities like 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol did not adversely affect therapeutic outcomes but might contribute to overall efficacy due to their similar pharmacological profiles .

Case Study 2: Side Effects Profile

Research analyzing the side effects associated with chlorprothixene indicated that patients experienced fewer extrapyramidal symptoms compared to other antipsychotics like haloperidol. The study suggested that 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol may play a role in modulating these side effects due to its unique receptor binding profile .

Data Table: Comparative Efficacy of Antipsychotics

| Antipsychotic | D2 Receptor Affinity | Extrapyramidal Symptoms (EPS) | Efficacy in Schizophrenia |

|---|---|---|---|

| Chlorprothixene | Moderate | Low | High |

| Haloperidol | High | High | High |

| Risperidone | Moderate | Moderate | High |

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol?

The compound is typically synthesized via alkylation of the thioxanthene core, followed by functionalization of the dimethylaminopropyl side chain. Purification involves recrystallization from dichloromethane, as reported in single-crystal X-ray studies . Key steps include:

- Solvent selection : Dichloromethane is preferred due to its moderate polarity and ability to yield high-purity crystals.

- Crystallization monitoring : Use differential scanning calorimetry (DSC) to verify melting points (reported: 389–391 K) .

- Handling disorder : Address fluorine and methyl group disorder during refinement using occupancy ratio constraints (e.g., 0.564:0.287:0.148 for fluorine atoms) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

X-ray crystallography reveals a distorted boat conformation in the thioxanthene ring (puckering parameters: Q = 0.591 Å, θ = 92.7°, φ = 359.8°) . Stabilizing interactions include:

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is classified as hazardous (GHS hazard codes: H302, H315, H319) . Key protocols include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do the pharmacological activities of α- and β-isomers of thioxanthene derivatives differ, and how can this be experimentally validated for 2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol?

The α-isomer of flupenthixol (structurally related to the target compound) exhibits higher potency in dopamine receptor antagonism compared to the β-isomer . Experimental validation strategies:

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]spiperone) to measure D2 receptor affinity in transfected cell lines.

- Behavioral studies : Compare locomotor activity suppression in rodent models for α- vs. β-enriched samples.

- Chromatographic separation : Employ chiral HPLC (e.g., Chiralpak AD-H column) to isolate isomers prior to testing .

Q. What advanced analytical techniques are recommended for detecting and quantifying this compound as a pharmaceutical impurity?

As a flupenthixol impurity (EP Reference Standard), detection requires:

- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:phosphate buffer, pH 3.0) and monitor at λ = 254 nm .

- NMR quantification : Integrate the dimethylamino proton signal (δ ~2.2 ppm) against a certified reference standard.

- Limit of detection (LOD) : Validate using ICH Q2(R1) guidelines, targeting ≤0.1% impurity levels .

Q. How can the photoinitiation efficiency of this compound in UV-curing applications be systematically evaluated?

Thioxanthene derivatives act as Type II photoinitiators via hydrogen abstraction mechanisms. Evaluation methods include:

- UV-Vis spectroscopy : Measure absorption maxima (λmax ~380 nm for thioxanthenes) and molar extinction coefficients.

- Real-time FTIR : Monitor acrylate double bond conversion (%) during UV exposure.

- Kinetic analysis : Calculate polymerization rates using photo-DSC under varied light intensities (e.g., 10–50 mW/cm²) .

Q. What computational approaches are suitable for modeling the conformational flexibility and electronic properties of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and charge distribution.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., dichloromethane) to assess conformational stability of the thioxanthene boat structure.

- Docking studies : Predict binding modes with dopamine receptors using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.